Tri-Sil BT

Description

Significance of Silylating Agents in Modern Chemistry

Silylating agents are a fundamental subset of organosilicon reagents used to introduce a silyl (B83357) group (-SiR₃) into a molecule, typically by replacing an active hydrogen atom from functional groups such as hydroxyls (-OH), amines (-NH₂), thiols (-SH), and carboxylic acids (-COOH). wikipedia.orgnih.gov This process, known as silylation, is widely employed for several key purposes in modern chemistry.

One of the primary applications of silylation is the protection of reactive functional groups. wikipedia.orgfishersci.ca By converting sensitive groups into their corresponding silyl ethers, silyl amines, or silyl esters, chemists can prevent unwanted side reactions during multi-step synthetic sequences, allowing for selective transformations elsewhere in the molecule. wikipedia.orgfishersci.ca The silyl group can later be removed under mild conditions to regenerate the original functional group. fishersci.ca

Silylation also plays a critical role in analytical chemistry, particularly in gas chromatography (GC). nih.govwikipedia.orgsigmaaldrich.com Many polar and less volatile compounds are difficult to analyze directly by GC. Silylation converts these compounds into more volatile and thermally stable derivatives, improving their separation and detection. nih.govwikipedia.orgsigmaaldrich.com This derivatization technique is essential for the GC analysis of various substances, including carbohydrates, amino acids, steroids, and organic acids.

Furthermore, silylating agents are utilized to modify the surface properties of materials, such as glass, silica (B1680970) gel, and metal oxides, to impart hydrophobicity, improve adhesion, or immobilize functional molecules. wikipedia.orgnih.gov

Overview of Tri-Sil Reagents as a Class of Silylating Agents

"Tri-Sil" appears in chemical literature and product information as a designation for a class of silylating reagents, often formulated as mixtures designed for specific silylation applications, particularly in sample preparation for gas chromatography. These reagents typically consist of potent silylating agents combined with a solvent or catalyst to enhance reactivity and efficiency.

Common components found in various "Tri-Sil" formulations include 1-(trimethylsilyl)imidazole (TMSI), hexamethyldisilazane (B44280) (HMDS), and trimethylchlorosilane (TMCS), often mixed with a solvent like pyridine (B92270). Different combinations and ratios of these components result in reagents with varying silylating strengths and selectivities, tailored for derivatizing different types of functional groups. For instance, formulations containing TMSI are known to be effective for silylating hydroxyl groups, including those in carbohydrates and steroids. Mixtures containing HMDS and TMCS are also widely used for their silylating power.

Examples of specific "Tri-Sil" formulations mentioned in research and product literature include Tri-Sil TP (TMSI:Pyridine), Tri-Sil HTP (HDMS:TMCS:Pyridine), and Tri-Sil Z. Another formulation, Tri-Sil TBT, has been described as a mixture containing TMSI, N,O-bis(trimethylsilyl)acetamide (BSA), and TMCS. These mixtures are designed for convenient, one-step derivatization of a range of polar compounds prior to GC analysis.

Historical Context of Tri-Sil BT Utilization in Academic Research

Based on the available search information, specific historical context and detailed utilization data for a chemical compound or silylating reagent explicitly named "this compound" in academic research literature are not clearly identified. While the broader class of "Tri-Sil" reagents (such as Tri-Sil TP, Tri-Sil HTP, and Tri-Sil TBT) has a history of use in academic research, particularly as derivatizing agents for GC analysis, information specifically pertaining to a formulation designated "this compound" was not found within the scope of this research.

The historical development of silylating agents dates back several decades, with early work exploring the use of reagents like trimethylchlorosilane and hexamethyldisilazane for derivatizing organic compounds. The introduction of mixtures like the various "Tri-Sil" formulations likely evolved to provide more efficient and versatile options for silylation in different analytical and synthetic contexts. Research involving these mixtures has focused on their application in preparing samples for chromatographic analysis, studying reaction mechanisms, and protecting functional groups in synthesis.

While specific historical research findings or detailed data tables solely focused on the utilization of a reagent named "this compound" could not be generated from the provided information, the historical context of "Tri-Sil" type reagents in academic research is closely tied to the advancements in chromatographic techniques, where efficient derivatization became crucial for analyzing complex mixtures of polar compounds. nih.govwikipedia.orgsigmaaldrich.com Researchers utilized these formulations to enable the analysis of a wide range of biological and organic molecules by converting them into volatile trimethylsilyl (B98337) derivatives.

Due to the lack of specific information on "this compound", detailed research findings or data tables solely pertaining to its historical utilization in academic research cannot be presented here based on the available search results.

Structure

3D Structure of Parent

Properties

CAS No. |

101660-04-2 |

|---|---|

Molecular Formula |

C11H30ClNOSi3 |

Molecular Weight |

312.07 g/mol |

IUPAC Name |

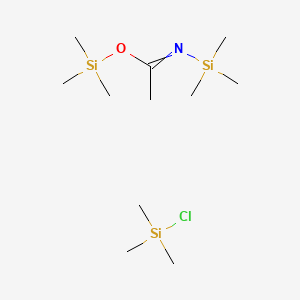

chloro(trimethyl)silane;trimethylsilyl N-trimethylsilylethanimidate |

InChI |

InChI=1S/C8H21NOSi2.C3H9ClSi/c1-8(9-11(2,3)4)10-12(5,6)7;1-5(2,3)4/h1-7H3;1-3H3 |

InChI Key |

OZXZOQMYFITMFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=N[Si](C)(C)C)O[Si](C)(C)C.C[Si](C)(C)Cl |

Origin of Product |

United States |

Molecular Architecture and Constituent Analysis of Tri Sil Bt

Elucidation of Component Compounds within Tri-Sil BT Mixture

This compound is understood to be a mixture containing key silylation reagents. Analysis focuses on identifying and characterizing these primary constituents to define the mixture's chemical profile.

Trimethylsilyl (B98337) N-(trimethylsilyl)ethanimidate as a Key Component

Trimethylsilyl N-(trimethylsilyl)ethanimidate, also known by its common acronym BSA (N,O-Bis(trimethylsilyl)acetamide), is identified as a significant component of this compound. This organosilicon compound plays a role in silylation reactions. Its molecular formula is C₈H₂₁NOSi₂ thermofisher.comnih.govnih.gov. The computed molecular weight is approximately 203.43 g/mol thermofisher.comnih.govnih.gov.

Structurally, trimethylsilyl N-(trimethylsilyl)ethanimidate contains two trimethylsilyl (TMS) groups attached to an acetamide (B32628) core. One TMS group is bonded to the oxygen atom, and the other is bonded to the nitrogen atom of the ethanimidate functional group thermofisher.comnih.govnih.govwikipedia.org.

Key Computed Properties of Trimethylsilyl N-(trimethylsilyl)ethanimidate:

| Property | Value | Source |

| Molecular Formula | C₈H₂₁NOSi₂ | thermofisher.comnih.govnih.gov |

| Molecular Weight | 203.43 g/mol | thermofisher.comnih.govnih.gov |

| InChIKey | SIOVKLKJSOKLIF-UHFFFAOYSA-N or SIOVKLKJSOKLIF-CMDGGOBGSA-N | thermofisher.comnih.govnih.gov |

Chlorotrimethylsilane (B32843) as a Key Component

Chlorotrimethylsilane (TMCS), with the molecular formula C₃H₉ClSi, is another essential component found in this compound nih.govhoconsilicon.comchemicalbook.comwikipedia.org. It is an organosilicon compound classified as a silyl (B83357) halide wikipedia.org. The molecular weight of chlorotrimethylsilane is 108.64 g/mol nih.govhoconsilicon.com.

The structure of chlorotrimethylsilane consists of a central silicon atom bonded covalently to three methyl groups and one chlorine atom nih.govhoconsilicon.com. The arrangement around the silicon atom is approximately tetrahedral hoconsilicon.com. Chlorotrimethylsilane is a colorless, volatile liquid with a pungent odor nih.govchemicalbook.comwikipedia.org. It is readily hydrolyzed by water, producing hydrogen chloride chemicalbook.com.

Key Properties of Chlorotrimethylsilane:

| Property | Value | Source |

| Molecular Formula | C₃H₉ClSi | nih.govhoconsilicon.com |

| Molecular Weight | 108.64 g/mol | nih.govhoconsilicon.com |

| Appearance | Colorless fuming liquid | nih.govchemicalbook.com |

| Boiling Point | 57 °C (135 °F) | nih.govchemicalbook.com |

| Melting Point | -40 °C | chemicalbook.com |

| Density | 0.854 g/cm³ | nih.govchemicalbook.com |

| InChIKey | IJOOHPMOJXWVHK-UHFFFAOYSA-N | wikipedia.org |

Advanced Spectroscopic and Diffraction Techniques for Component Characterization (Theoretical Basis)

The characterization of components within a mixture like this compound relies on advanced analytical techniques that can differentiate and identify individual chemical species based on their unique physical and chemical properties. Spectroscopic and diffraction methods provide powerful tools for this purpose.

Spectroscopic techniques probe the interaction of electromagnetic radiation with the sample, yielding information about molecular structure, functional groups, and composition. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly ¹H, ¹³C, and ²⁹Si in organosilicon compounds mdpi.comacs.org. Mass Spectrometry (MS) techniques, often coupled with gas chromatography (GC-MS), separate components of a mixture and determine their molecular weights and fragmentation patterns, aiding in identification and structural elucidation mdpi.comspectroscopyonline.comnist.gov. Fourier Transform Infrared (FT-IR) spectroscopy identifies functional groups present in the molecules by measuring the absorption or transmission of infrared light at specific wavelengths, providing a vibrational fingerprint of the compounds spectroscopyonline.comnih.govresearchgate.netresearchgate.net. Raman spectroscopy is another vibrational technique that offers complementary information to IR spectroscopy nih.gov.

Diffraction techniques, primarily X-ray Diffraction (XRD), are fundamentally used to study the crystalline structure of materials spectroscopyonline.comnih.govmdpi.com. While this compound is a liquid mixture and its components in isolation might be liquid or solid, XRD is theoretically applicable for identifying and characterizing any crystalline components or solid impurities present in the mixture spectroscopyonline.comunt.edu. The technique relies on the constructive interference of X-rays scattered by the atoms in a crystal lattice, producing a unique diffraction pattern that acts as a fingerprint for the crystalline phase spectroscopyonline.commdpi.comunt.edu. Quantitative analysis can be performed by comparing the intensity of diffraction peaks to standards unt.eduresearchgate.net. Techniques like Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) can provide additional information about particle size and pore size distribution if solid phases are present nih.gov. The diffraction pattern of a mixture of crystalline compounds is essentially a sum of the patterns of the individual components unt.edu.

The combination of these techniques allows for a comprehensive analysis of the components within this compound, enabling their identification, structural characterization, and potentially quantification within the mixture.

Synthetic Approaches to Tri Sil Bt and Analogous Silylating Systems

Pathways for the Preparation of Trimethylsilyl (B98337) N-(trimethylsilyl)ethanimidate

Trimethylsilyl N-(trimethylsilyl)ethanimidate, also known as N,O-Bis(trimethylsilyl)acetamide (BSA), is a widely used silylating agent. A common synthetic route involves the reaction of acetamide (B32628) with trimethylsilyl chloride (TMCS) in the presence of a base, such as triethylamine. The reaction proceeds with the silylation of both the nitrogen and oxygen atoms of acetamide wikipedia.org.

The general reaction can be represented as:

MeC(O)NH₂ + 2 SiMe₃Cl + 2 Base → MeC(OSiMe₃)NSiMe₃ + 2 Base·HCl wikipedia.org

Here, Me represents a methyl group (CH₃). This method provides a straightforward approach to obtaining BSA, a key constituent of Tri-Sil BT. BSA is a colorless liquid that is soluble in various organic solvents but is sensitive to moisture and protic solvents wikipedia.orgfishersci.no.

Synthetic Routes for Chlorotrimethylsilane (B32843)

Chlorotrimethylsilane (TMCS) is another essential component of the this compound mixture and a fundamental building block in organosilicon chemistry. Several methods exist for its synthesis, both on a laboratory and industrial scale.

One significant industrial method for producing chlorotrimethylsilane is the Direct Process, also known as the Rochow Process. This method involves the reaction of methyl chloride with silicon metal at elevated temperatures (typically around 300°C) in the presence of a copper catalyst. This process yields a mixture of methylchlorosilanes, from which chlorotrimethylsilane is separated by fractional distillation inchem.org.

Another synthetic approach involves the Grignard reaction, where silicon tetrachloride reacts with methylmagnesium chloride inchem.org.

SiCl₄ + 3 CH₃MgCl → (CH₃)₃SiCl + 3 MgCl₂

Chlorotrimethylsilane can also be formed by the reaction of silicon metal with methyl chloride at elevated temperatures using copper as a catalyst inchem.org. Following its formation, chlorotrimethylsilane is separated from other methylchlorosilanes, often by fractional crystallization inchem.org. Due to its high reactivity, TMCS is typically manufactured, stored, and used in airtight, specialized installations inchem.org. It is a volatile, colorless liquid with a pungent odor solubilityofthings.com.

Methodological Considerations for Mixture Formulation of this compound

This compound is a catalyzed silylation reagent formulation. While the exact composition can vary, a common formulation, referred to as Tri-Sil TBT, consists of a mixture of Trimethylsilyl N-(trimethylsilyl)ethanimidate (BSA), Chlorotrimethylsilane (TMCS), and 1-(Trimethylsilyl)-1H-imidazole (TMSI) in a specific ratio gcms.czobrnutafaza.hr. One reported ratio for Tri-Sil TBT is 3 parts TMSI, 3 parts BSA, and 2 parts TMCS gcms.czobrnutafaza.hr.

The formulation is designed to effectively convert hydroxyl groups to trimethylsilyl ethers gcms.czobrnutafaza.hr. The silylation reaction using this mixture typically proceeds at temperatures between 60°C and 80°C, with reaction times ranging from 6 to 24 hours, depending on the steric hindrance of the hydroxyl groups being silylated gcms.cz. Highly hindered hydroxyls may require longer reaction times gcms.cz. If the sample is insoluble, the addition of pyridine (B92270) can be beneficial gcms.cz.

This mixture formulation leverages the reactivity of its components to achieve efficient silylation, making it a versatile reagent for preparing trimethylsilyl derivatives.

Development of Related Tri-Sil Reagents (e.g., Tri-Sil TP, Tri-Sil HTP)

Beyond this compound, other related Tri-Sil reagents have been developed to address specific silylation needs. These formulations typically involve different combinations and ratios of silylating agents and catalysts.

Tri-Sil TP (TMSI:Pyridine) is a reagent primarily used for derivatizing hydroxyl compounds, with particular effectiveness for carbohydrates gcms.czavantorsciences.comthomassci.com. It is typically composed of 1-(Trimethylsilyl)-1H-imidazole (TMSI) in pyridine gcms.czavantorsciences.comthomassci.com. This formulation is effective for silylating alcohols, phenols, organic acids, hydroxylamines, amino acids, carbohydrates, flavonoids, glycols, polyglycols, nucleotides, steroids, hydroxyl acids, barbiturates, narcotics, indoles, and vitamins avantorsciences.comthomassci.com. Notably, Tri-Sil TP does not react with amines avantorsciences.comthomassci.com. It can also be used in the presence of water, provided there is sufficient reagent to react with both the water and the sample gcms.czavantorsciences.comthomassci.com.

Tri-Sil HTP (HDMS:TMCS:Pyridine) is another widely used silylation formulation, known for its versatility, speed, and ease of use obrnutafaza.hravantorsciences.comanalytics-shop.comfishersci.cafishersci.fimidlandsci.comspectrumchemical.com. It is a reagent-catalyst mixture composed of Hexamethyldisilazane (B44280) (HMDS), Chlorotrimethylsilane (TMCS), and high-purity pyridine obrnutafaza.hravantorsciences.comanalytics-shop.comfishersci.cafishersci.fimidlandsci.comspectrumchemical.com. This reagent is effective for the rapid production of trimethylsilyl derivatives of polar compounds for gas chromatographic determination and biochemical synthesis avantorsciences.comanalytics-shop.comfishersci.cafishersci.fimidlandsci.comspectrumchemical.com. It is particularly well-suited for the silylation of sugars, alcohols, phenols, steroids, sterols, bile acids and other organic acids, and some amines avantorsciences.comanalytics-shop.comfishersci.cafishersci.fimidlandsci.comspectrumchemical.com. The formulation is based on a procedure for the optimal conversion of organic hydroxyl and polyhydroxyl compounds into TMS ethers thermofisher.com. A reported standard concentration range for Tri-Sil HTP is 65-80% HMDS, 10-20% TMCS, and 5-7% Pyridine fishersci.cafishersci.fimidlandsci.comspectrumchemical.comfishersci.at. Another reported ratio is HMDS:TMCS:Pyridine (2:1:10) obrnutafaza.hr.

These related Tri-Sil reagents demonstrate how variations in the silylating agent and catalyst components lead to formulations with distinct reactivities and preferred applications in chemical analysis and synthesis.

Mechanistic Investigations of Silylation Reactions Mediated by Tri Sil Bt

Reaction Kinetics and Thermodynamics of Tri-Sil BT in Silylation Processes

Specific kinetic and thermodynamic data for silylation reactions mediated by a reagent explicitly named "this compound" are not available in the consulted literature. However, the kinetics and thermodynamics of silylation reactions in general are influenced by several factors, including the nature of the silylating agent, the substrate, the catalyst, the solvent, temperature, and concentration.

Highly reactive silylating agents like silyl (B83357) halides (e.g., TMCS) tend to react faster than silyl amides (e.g., BSA, HMDS) or silyl imidazoles (e.g., TMSI). Catalysts like TMCS can significantly increase reaction rates by providing a more reactive silyl species or by facilitating the departure of the leaving group. The reactivity of the substrate is dependent on the acidity of the active hydrogen and the steric environment around the functional group. Less hindered and more acidic functional groups generally react faster.

Silylation reactions are typically equilibrium processes. The position of the equilibrium is influenced by the stability of the silylated product and the byproducts formed. In many cases, the reaction is driven to completion by using an excess of the silylating agent or by removing a volatile byproduct (e.g., ammonia (B1221849) or a volatile amine).

While specific quantitative data for "this compound" are absent, understanding the general principles of silylation kinetics and thermodynamics, as observed for related silylating systems, provides insight into the likely behavior of such a reagent.

Role of Specific Functional Groups in Substrate Reactivity with this compound

The reactivity of substrates with "Tri-Sil" type reagents is highly dependent on the specific functional groups present in the substrate and the composition of the silylation mixture. Different "Tri-Sil" formulations are designed to effectively derivatize specific types of functional groups.

Silylation of Hydroxyl-Containing Compounds (e.g., Alcohols, Phenols, Carbohydrates)

Hydroxyl groups in alcohols, phenols, and carbohydrates are among the most commonly silylated functionalities. The silylation of hydroxyl groups typically yields silyl ethers. The reaction proceeds through the nucleophilic attack of the oxygen atom on the silicon center of the silylating agent. The acidity of the hydroxyl proton influences the reactivity; phenols, being more acidic than alcohols, are often more reactive. Carbohydrates, with multiple hydroxyl groups, can undergo extensive silylation.

Formulations like "Tri-Sil TBT" (TMSI:BSA:TMCS) are specifically noted for the derivatization of hydroxyls nih.gov. "Tri-Sil HTP" (HDMS:TMCS:Pyridine) is also reported to derivatize carbohydrates, phenols, and alcohols fishersci.canih.gov. "Tri-Sil BP" (BSA:Pyridine) is indicated for the silylation of alcohols and phenols ereztech.com. The presence of catalysts like TMCS accelerates the silylation of even hindered hydroxyl groups nih.gov.

Silylation of Carboxylic Acids and Their Derivatives

Carboxylic acids can be silylated to form silyl esters. This reaction involves the nucleophilic attack of the carboxyl oxygen on the silicon atom. While less reactive than alcohols or phenols, carboxylic acids can be effectively silylated with appropriate reagents and conditions.

"Tri-Sil BP" (BSA:Pyridine) is reported to derivatize organic acids ereztech.com. "Tri-Sil HTP" (HDMS:TMCS:Pyridine) also derivatizes organic acids fishersci.canih.gov. The silylation of carboxylic acids can be useful for their analysis by gas chromatography.

Silylation of Nitrogen-Containing Functionalities (e.g., Amines, Hydroxylamines, Indoles)

Nitrogen-containing functional groups such as primary and secondary amines, hydroxylamines, and indoles can also undergo silylation to form silyl amines or silylated heterocycles. The reactivity of these groups depends on the basicity and steric hindrance around the nitrogen atom.

"Tri-Sil BP" (BSA:Pyridine) is indicated for the derivatization of aromatic amides and amines ereztech.com. "Tri-Sil HTP" (HDMS:TMCS:Pyridine) is reported to derivatize some amines fishersci.canih.gov. The silylation of amines can be more challenging than that of alcohols or carboxylic acids and may require stronger silylating agents or more forcing conditions.

Catalytic Aspects and Reaction Conditions Optimization for this compound Derivatization

The efficiency of silylation reactions mediated by "Tri-Sil" type reagents is significantly influenced by the presence of catalysts and the optimization of reaction conditions. As seen with related formulations, common catalysts include chlorotrimethylsilane (B32843) (TMCS) and the solvent pyridine (B92270), which can also act as a base and catalyst nih.govereztech.comfishersci.canih.govfishersci.noamericanelements.comwikipedia.orgfishersci.atsigmaaldrich.com.

TMCS is a potent catalyst that can activate less reactive silylating agents like HMDS and BSA. It can also directly participate in the silylation reaction, forming a silylated product and HCl, with the HCl then reacting with the base present in the mixture. Pyridine acts as a base to accept the acidic byproducts (e.g., HCl) formed during the reaction, driving the equilibrium towards product formation. It can also potentially coordinate to the silicon atom, increasing its electrophilicity.

Optimization of reaction conditions for silylation with "Tri-Sil" type reagents typically involves adjusting the temperature, reaction time, and the ratio of the reagent to the substrate. Heating the reaction mixture, often between 60-80 °C, can increase the reaction rate nih.gov. Using an excess of the silylating reagent is also a common strategy to ensure complete derivatization fishersci.no. The choice of solvent, although often dictated by the formulation of the "Tri-Sil" reagent itself (e.g., pyridine), can also impact solubility and reactivity.

Applications of Tri Sil Bt in Advanced Chemical Synthesis

Utilization in the Derivatization of Complex Organic Molecules

The primary application of Tri-Sil BT lies in the derivatization of complex organic molecules, particularly for analytical purposes such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). nih.govfishersci.caguidechem.comwikipedia.org Many polar organic compounds, including alcohols, phenols, carboxylic acids, amines, amino acids, carbohydrates, steroids, and others, possess low volatility and can be difficult to analyze directly by GC. nih.govfishersci.caguidechem.comwikipedia.org Silylation with reagents like this compound replaces active hydrogens on functional groups with trimethylsilyl (B98337) groups, forming less polar and more volatile derivatives. nih.govfishersci.caguidechem.comwikipedia.orgfishersci.ca

The TMSI, BSA, and TMCS components in this compound act synergistically to achieve efficient silylation. TMSI is a potent silylating agent, while BSA is effective for a broad range of compounds, and TMCS can act as a catalyst or silylating agent, particularly for more hindered groups. This combination allows this compound to effectively derivatize a wide array of functional groups, making previously non-volatile or poorly chromatographic compounds amenable to GC analysis. nih.govfishersci.caguidechem.comwikipedia.org

The derivatization process typically involves reacting the organic molecule with this compound, often with heating, to convert the polar functional groups into their corresponding trimethylsilyl ethers, esters, or amines. nih.gov This transformation enhances thermal stability and reduces intermolecular interactions, leading to improved peak shape and resolution in chromatographic separations.

Research findings highlight the effectiveness of silylation for the analysis of diverse compound classes in complex matrices. For instance, silylation is a standard technique in metabolomics for the GC-MS analysis of a wide range of metabolites in biological samples, including sugars, organic acids, and amines. wikipedia.orgereztech.comfishersci.ca While these studies often refer to silylation in general or use specific silylating agents like MSTFA or BSTFA, the principle and the types of compounds derivatized are directly relevant to the application of formulations like this compound. wikipedia.orgereztech.com

The following table illustrates some of the types of functional groups and compound classes that are commonly derivatized by silylation reagents, including the components found in this compound:

| Functional Group / Compound Class | Example Derivatives Formed |

| Alcohols, Phenols | Trimethylsilyl Ethers |

| Carboxylic Acids | Trimethylsilyl Esters |

| Amines (Primary and Secondary) | Trimethylsilyl Amines |

| Thiols | Trimethylsilyl Thioethers |

| Carbohydrates | Poly-Trimethylsilyl Ethers |

| Steroids | Trimethylsilyl Ethers |

| Amino Acids | Trimethylsilyl Esters and Amines |

This derivatization is crucial for obtaining accurate qualitative and quantitative data using GC-MS in various fields, including analytical chemistry, biochemistry, and environmental science.

Role in Protecting Group Chemistry in Multi-Step Syntheses

Silyl (B83357) groups, including the trimethylsilyl group introduced by reagents like this compound, are widely recognized and utilized as protecting groups in multi-step organic synthesis. sigmaaldrich.com Protecting groups are essential for temporarily masking reactive functional groups that might interfere with desired chemical transformations elsewhere in a molecule. Silyl ethers, formed by the reaction of alcohols with silyl halides or silylating agents, are common alcohol protecting groups due to their ease of formation and cleavage under specific conditions.

However, based on the available search results, the primary documented application of the specific this compound formulation (TMSI:BSA:TMCS) in multi-step synthesis as a protecting group that is subsequently removed is not extensively detailed. While its components (TMSI, BSA, TMCS) are individual silylating agents that can be used for protection, the this compound mixture is predominantly presented in the context of preparing samples for analytical techniques like GC/GC-MS, where the silyl derivative is the target for analysis rather than an intermediate for further synthesis. nih.govfishersci.caguidechem.comwikipedia.org

General silyl protecting groups, such as trimethylsilyl (TMS), tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS), are well-established in synthetic chemistry. sigmaaldrich.com Their stability and methods for deprotection vary depending on the silyl group, allowing for selective protection and deprotection strategies in complex syntheses. While the TMS group is one of the simplest and is readily introduced by reagents containing TMS moieties, its lability can be a limitation in certain synthetic sequences. More robust silyl groups like TBS or TIPS are often preferred when greater stability to various reaction conditions is required.

Although the components of this compound can introduce the TMS group, the specific formulation's role appears focused on analytical derivatization rather than serving as a versatile protecting group system for multi-step synthetic sequences in the documented literature.

Analytical Chemistry Methodologies Employing Tri Sil Bt

Derivatization Strategies for Gas Chromatography (GC) Analysis

Derivatization with silylating agents like those found in Tri-Sil BT is a widely used technique in GC to enhance the volatility and improve the chromatographic behavior of polar analytes. By replacing active hydrogens with non-polar TMS groups, the intermolecular forces between analyte molecules are reduced, leading to lower boiling points and improved elution from the GC column greyhoundchrom.comobrnutafaza.hrphenomenex.com. This process also helps to minimize undesirable interactions between the analyte and the stationary phase, which can cause peak tailing greyhoundchrom.comresearchgate.net.

Sample Preparation Protocols for GC-Trimethylsilyl Derivatives

Sample preparation for GC analysis using this compound derivatization typically involves reacting the dried sample with the silylating reagent. It is crucial to remove water from the sample prior to derivatization, as silylating reagents are often moisture-sensitive and water can interfere with the reaction greyhoundchrom.comrestek.com. The reaction is typically carried out in a suitable solvent. Common solvents include pyridine (B92270), acetonitrile, dimethylformamide (DMF), and dimethylsulfoxide (DMSO) obrnutafaza.hrrestek.com. The specific protocol can vary depending on the nature of the analytes and the matrix. A general procedure might involve dissolving the dried sample in a solvent, adding the this compound reagent, capping the vial, and heating the mixture to ensure complete derivatization restek.com.

Enhancing Volatility and Thermal Stability of Analytes for GC Separation

The primary purpose of using this compound and similar silylating reagents is to enhance the volatility and thermal stability of polar compounds, making them suitable for GC analysis greyhoundchrom.comobrnutafaza.hrphenomenex.comorganomation.com.

Increased Volatility: By replacing polar functional groups (-OH, -COOH, -NH, -SH) with non-polar trimethylsilyl (B98337) (-Si(CH₃)₃) groups, the polarity of the molecule is reduced. This decreases intermolecular interactions (like hydrogen bonding), leading to a lower boiling point and increased vapor pressure, which is essential for volatilization in the GC injector greyhoundchrom.comphenomenex.com.

Improved Thermal Stability: Derivatization can protect labile functional groups from thermal degradation at the high temperatures used in GC injectors and columns greyhoundchrom.comresearchgate.netorganomation.com. TMS derivatives are generally more thermally stable than their parent compounds, allowing them to pass through the GC system without decomposition greyhoundchrom.comobrnutafaza.hr.

This enhancement in volatility and thermal stability results in sharper peaks, improved resolution, and the ability to analyze compounds that would otherwise be non-volatile or degrade under GC conditions greyhoundchrom.comobrnutafaza.hrphenomenex.com.

Mass Spectrometry (MS) Characterization of this compound Derivatives

When coupled with GC, Mass Spectrometry (MS) is a powerful tool for identifying and quantifying the derivatized analytes. The fragmentation patterns of trimethylsilyl derivatives in MS provide valuable structural information.

Fragmentation Pathways of Trimethylsilyl Ethers and Other Derivatives in MS

Electron Ionization (EI) is a common ionization method used with GC-MS. The fragmentation of TMS derivatives under EI conditions often follows predictable pathways, which can aid in structural elucidation chalmers.seaip.orgfu-berlin.deresearchgate.netresearchgate.net.

A common fragmentation pathway for TMS ethers involves the loss of a methyl radical from the silicon atom, resulting in an [M-15]⁺ ion chalmers.sefu-berlin.deresearchgate.netresearchgate.net. This fragment is often abundant and can be diagnostic. Another significant fragmentation pathway is the loss of trimethylsilanol (B90980) (TMSOH), which can occur through rearrangement reactions chalmers.sefu-berlin.de. The specific fragmentation patterns are influenced by the structure of the original analyte and the position of the TMS group chalmers.sefu-berlin.deresearchgate.netresearchgate.net. For example, the fragmentation of TMS ethers of alditols involves cleavages in the carbon chain and rearrangement loss of trimethylsilanol chalmers.se. Studies on steroid derivatives have also detailed specific fragmentation pathways involving the loss of TMSOH and methyl groups, which are dependent on the position of the TMS group and the steroid structure fu-berlin.de. Diagnostic ions can be observed for specific classes of TMS-derivatized compounds, such as those from sugars, amino acids, and fatty acids researchgate.netresearchgate.net.

Data on fragmentation patterns is crucial for interpreting mass spectra and identifying derivatized compounds. While comprehensive tables of fragmentation ions for all possible this compound derivatives are extensive and compound-specific, research provides examples of characteristic fragments.

| Derivative Type | Characteristic Fragment Ions (m/z) | Notes | Source |

| TMS Ethers (General) | [M-15]⁺, [M-TMSOH]⁺ | Loss of methyl radical and trimethylsilanol, respectively. | chalmers.sefu-berlin.deresearchgate.netresearchgate.net |

| TMS Alditols | Ions from C-C cleavages | Fragmentation along the carbon chain. | chalmers.se |

| TMS Amino Acids | m/z 100, 104, 174 | Diagnostic ions for amino acid derivatives. | researchgate.netresearchgate.net |

| TMS Monosaccharides | m/z 204, 217, 319 | Diagnostic ions for monosaccharides and their derivatives. | researchgate.netresearchgate.net |

| TMS Di/Oligosaccharides | m/z 204, 217, 361 | Diagnostic ions for di-, tri-, or oligosaccharides. | researchgate.netresearchgate.net |

| TMS Fatty Acids | m/z 117, 129 | Diagnostic ions for fatty acids. | researchgate.net |

Note: These are examples of characteristic ions, and actual fragmentation patterns can be more complex and depend on the specific compound and ionization conditions.

Quantitative Analysis Techniques Using this compound Derivatization for MS Detection

This compound derivatization is also applied in quantitative analysis using GC-MS. By converting analytes to their TMS derivatives, their volatility and thermal stability are improved, leading to better chromatographic peak shapes and enhanced detection sensitivity by MS obrnutafaza.hrshimadzu.com.

Quantitative analysis typically involves the use of internal standards, which are compounds with similar chemical properties to the analytes but are isotopically labeled or structurally related, allowing for correction of variations in sample preparation, derivatization efficiency, and instrument response. The ratio of the analyte peak area (or ion abundance) to the internal standard peak area is used for quantification.

Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) modes on the MS are often employed in quantitative analysis to enhance sensitivity and selectivity by monitoring only specific characteristic ions or fragmentation transitions of the derivatized analytes and internal standards ucdavis.edu. This minimizes interference from the sample matrix.

Studies have demonstrated the application of silylation for quantitative analysis of various compound classes in complex matrices using GC-MS. For instance, silylation has been used for the quantitative determination of amino acids and related metabolites in biological samples by GC-MS shimadzu.comnih.gov. The reproducibility and completeness of the derivatization reaction are critical for accurate quantitative results.

| Analyte Class | Derivatization Reagent/Type | Detection Mode | Application Area | Source |

| Amino Acids | Trimethylsilylation | GC-MS | Biological Samples | shimadzu.comnih.gov |

| Fatty Acids | Trimethylsilylation | GC-MS | Various Matrices | restek.com |

| Sugars | Trimethylsilylation | GC-MS | Various Matrices | obrnutafaza.hravantorsciences.comfishersci.co.ukfishersci.com |

| Steroids/Sterols | Trimethylsilylation | GC-MS | Biological Samples | obrnutafaza.hravantorsciences.comfishersci.co.ukfishersci.comfu-berlin.de |

| Organic Acids | Trimethylsilylation | GC-MS | Various Matrices | obrnutafaza.hravantorsciences.comfishersci.co.ukfishersci.com |

| Phenols | Trimethylsilylation | GC-MS | Various Matrices | obrnutafaza.hravantorsciences.comfishersci.co.ukfishersci.com |

| Amines | Trimethylsilylation | GC-MS | Various Matrices | obrnutafaza.hravantorsciences.comfishersci.co.ukfishersci.com |

The choice of this compound formulation or a similar silylating reagent, along with optimized derivatization and GC-MS parameters, is crucial for achieving accurate and reliable quantitative analysis of target compounds.

Application in Metabolic Profiling and Biomarker Discovery (e.g., Analysis of T-2 Toxin Metabolites)

This compound, often referred to by synonyms such as TRI-SIL(R)Z or Tri-Sil TP, is a silylating reagent widely employed in analytical chemistry, particularly in gas chromatography (GC) applications nih.govfishersci.nlechemi.comnih.gov. Its primary function is to derivatize polar compounds, such as hydroxylated metabolites, by replacing active hydrogens with trimethylsilyl (TMS) groups. This derivatization process increases the volatility and thermal stability of the analytes, making them amenable to separation and detection by GC and gas chromatography-mass spectrometry (GC-MS) fishersci.nlnih.gov. This capability is crucial in metabolic profiling and biomarker discovery studies, where the analysis of a diverse range of metabolites is required.

In the context of mycotoxin research, this compound has found application in the analysis of T-2 toxin and its various metabolites. T-2 toxin, a trichothecene (B1219388) mycotoxin produced by Fusarium species, undergoes significant metabolism in biological systems, yielding a spectrum of hydroxylated and conjugated products wikipedia.orgmycocentral.eu. The analysis of these metabolites is essential for understanding the metabolic fate of T-2 toxin, assessing exposure, and identifying potential biomarkers.

This compound facilitates the GC-based analysis of T-2 toxin metabolites such as HT-2 toxin, neosolaniol, T-2 triol, and T-2 tetraol, among others wikipedia.orgmycocentral.eufishersci.ca. By reacting with the hydroxyl groups present in these compounds, this compound forms volatile trimethylsilyl ethers. This derivatization step is critical for achieving efficient chromatographic separation and sensitive detection using GC detectors or mass spectrometers.

Research has demonstrated the utility of this compound in the quantitative analysis of T-2 toxin. For instance, T-2 toxin in Tri-Sil-BT has been utilized as a primary standard for quantitative estimation by gas-liquid chromatography (GLC) fishersci.ca. This highlights the reagent's role not just in sample preparation but also in the standardization of analytical methods for mycotoxins.

The application of this compound in the analysis of T-2 toxin metabolites contributes to metabolic profiling studies aimed at comprehensively characterizing the metabolic pathways of this mycotoxin in different organisms. By enabling the detection and quantification of various metabolites, researchers can gain insights into the biotransformation processes, identify major metabolic products like HT-2 toxin wikipedia.orgmycocentral.eu, and explore their potential as biomarkers for exposure assessment. The ability to analyze these derivatized metabolites by GC-MS also provides structural information, aiding in the identification and confirmation of known and potentially novel metabolites.

The use of silylating reagents like this compound is a standard practice in the analytical workflow for volatile and semi-volatile metabolites in complex biological matrices. Its application in the analysis of T-2 toxin metabolites exemplifies its importance in mycotoxin research and its contribution to the broader fields of metabolic profiling and biomarker discovery through GC-based techniques.

| Compound Name | Analytical Technique (after derivatization) | Application Context |

| T-2 Toxin | GC/GLC | Quantitative analysis (as standard) fishersci.ca |

| HT-2 Toxin | GC/GC-MS | Metabolic profiling, Biomarker analysis |

| Neosolaniol | GC/GC-MS | Metabolic profiling |

| T-2 Triol | GC/GC-MS | Metabolic profiling |

| T-2 Tetraol | GC/GC-MS | Metabolic profiling |

| Other T-2 toxin metabolites | GC/GC-MS | Metabolic profiling |

Comparative Analysis of Tri Sil Bt with Alternative Silylating Reagents

Relative Reactivity and Selectivity Compared to Tri-Sil TP (TMSI:Pyridine)

Tri-Sil TP is a silylation reagent composed of trimethylsilyl (B98337) iodide (TMSI) and pyridine (B92270). avantorsciences.comthermofisher.com This mixture is known to effectively silylate hydroxyl compounds, including carbohydrates, alcohols, phenols, organic acids, hydroxylamines, amino acids, flavonoids, glycols, polyglycols, nucleotides, steroids, hydroxyl acids, barbiturates, narcotics, indoles, and vitamins. avantorsciences.com A notable characteristic of Tri-Sil TP is its ability to be used in the presence of water, provided sufficient reagent is present to react with both the water and the sample. avantorsciences.com It does not react with amines. avantorsciences.com

While direct comparative data detailing the precise reaction rates and yields of Tri-Sil BT versus Tri-Sil TP for a broad range of substrates are not extensively available in the consulted literature, the general reactivity of TMSI-based reagents like Tri-Sil TP suggests a potent silylating capability, particularly for hydroxyl groups. The selectivity of Tri-Sil TP lies in its preferential reaction with hydroxyls over amines. avantorsciences.com Without specific data on this compound's composition as a mixture of known components, a direct comparison of their intrinsic reactivity based on chemical structure is not feasible from the search results. However, comparative performance data on specific substrates, if available from research findings, would provide insight into their relative strengths.

Comparative Performance with Tri-Sil HTP (HDMS:TMCS:Pyridine)

Tri-Sil HTP is a widely used silylation formulation composed of hexamethyldisilazane (B44280) (HMDS), trimethylchlorosilane (TMCS), and high-purity pyridine. avantorsciences.comfishersci.caanalytics-shop.com This reagent is recognized for its versatility, speed, and ease of use. avantorsciences.com Tri-Sil HTP is effective for the rapid production of TMS derivatives from polar compounds for GC analysis and biochemical synthesis. avantorsciences.comfishersci.caanalytics-shop.com It is particularly well-suited for the derivatization of carbohydrates, phenols, steroids, sterols, organic acids, alcohols, and some amines. avantorsciences.comfishersci.caanalytics-shop.com The combination of HMDS as the silyl (B83357) donor and TMCS as a catalyst in the pyridine solvent system contributes to its broad reactivity.

Comparative performance studies specifically pitting this compound against Tri-Sil HTP were not detailed in the search results in terms of comprehensive data tables or detailed research findings. However, Tri-Sil HTP's description as a versatile and widely used reagent for a broad range of polar compounds, including some amines, suggests a potentially different reactivity profile compared to Tri-Sil TP which does not react with amines. avantorsciences.comavantorsciences.com To understand the comparative performance with this compound, specific experimental data on the silylation efficiency and reaction times for identical substrates using both reagents would be necessary.

Distinguishing Reactivity Profiles from Other Silylating Agents (e.g., TBT Reagent)

The search results provided a direct comparison between this compound and "Tri-Sil TBT". Tri-Sil TBT is identified as a catalyzed silylation reagent formulation composed of TMSI, BSA (Bis(trimethylsilyl)acetamide), and TMCS in a 3:3:2 ratio. fishersci.com A key distinction highlighted is in their ability to silylate hydroxyl groups with varying degrees of steric hindrance. This compound is described as silylating moderately hindered and unhindered hydroxyl groups, whereas Tri-Sil TBT is capable of silylating all three types: unhindered, moderately hindered, and highly hindered. acs.org This indicates that Tri-Sil TBT possesses a stronger silylating power, particularly for sterically challenging hydroxyl functionalities, compared to this compound.

Other common silylating agents mentioned in the search results include BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and BSA. BSTFA is described as a powerful trimethylsilyl donor, comparable in strength to BSA, and is often used with TMCS as a catalyst to increase its silyl donor strength, particularly for difficult-to-silylate analytes like fatty acid amides and slightly hindered hydroxyls. BSA is also a silylating agent, and the comparison indicates that this compound silylates more types of hydroxyl groups (moderately hindered and unhindered) than BSA alone, which silylates unhindered groups. acs.org This suggests a reactivity order where Tri-Sil TBT > this compound > BSA in terms of the range of hydroxyl group steric hindrance they can silylate.

The differing compositions of these reagents contribute to their distinct reactivity profiles. The presence of TMSI and TMCS as catalysts in Tri-Sil TBT likely enhances its ability to handle more hindered sites compared to this compound. fishersci.comacs.org Similarly, the inclusion of TMCS in Tri-Sil HTP contributes to its versatility, including the silylation of some amines, which is not a characteristic of Tri-Sil TP. avantorsciences.comavantorsciences.com

Advantages and Limitations in Specific Silylation Contexts

Based on the limited comparative information available, the advantages and limitations of this compound can be inferred in relation to the other discussed reagents:

Advantages:

this compound is capable of silylating both unhindered and moderately hindered hydroxyl groups, offering broader reactivity than a simpler reagent like BSA alone. acs.org

Compared to Tri-Sil TBT, which can silylate highly hindered groups, this compound might offer a degree of selectivity by not reacting with highly hindered hydroxyls, which could be advantageous in applications where selective derivatization of less hindered sites is desired. acs.org

Limitations:

A significant limitation of this compound, when compared to Tri-Sil TBT, is its inability to effectively silylate highly hindered hydroxyl groups. acs.org This restricts its applicability for samples containing such functionalities.

The specific composition of this compound was not explicitly detailed as a ratio of known components in the search results, making it challenging to predict its reactivity across a wide range of functional groups based solely on its constituents, unlike Tri-Sil TP or Tri-Sil HTP where the roles of components like TMSI, HMDS, TMCS, and pyridine are better understood. avantorsciences.comthermofisher.comavantorsciences.comfishersci.caanalytics-shop.comfishersci.com

Comparative data on reaction speed, completeness of derivatization for various substrates, and stability of the resulting derivatives relative to Tri-Sil TP and Tri-Sil HTP were not readily available, limiting a comprehensive assessment of its performance advantages or disadvantages in specific analytical contexts like GC or GC-MS.

Theoretical and Computational Chemistry Studies on Tri Sil Bt Reactivity

Quantum Chemical Calculations of Silylation Mechanisms

Quantum chemical calculations, often based on density functional theory (DFT) or ab initio methods, are instrumental in elucidating reaction mechanisms at the atomic and electronic level uzh.chtu-braunschweig.de. These calculations can map the potential energy surface of a reaction, identifying intermediates and transition states and determining activation energies. For silylation reactions, quantum chemical studies can help understand how the silyl (B83357) group is transferred to a substrate, the role of catalysts (if any), and the factors influencing regioselectivity and stereoselectivity. While specific calculations for Tri-Sil BT were not found, studies on related silylation reactions utilize these methods to propose and validate mechanistic steps ethz.chresearchgate.net. Such calculations can provide data on bond lengths, angles, charge distributions, and vibrational frequencies along the reaction pathway.

Molecular Dynamics Simulations of this compound Interactions with Substrates

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into interactions between molecules and their environment uzh.ch. For this compound, MD simulations could be used to explore its interactions with various substrates in different phases (e.g., solution, gas phase, or at an interface). These simulations can help understand how this compound approaches a substrate, the nature of non-covalent interactions (e.g., van der Waals forces, electrostatic interactions), and the dynamics of complex formation prior to a reaction. Studies on the interaction of other molecules with substrates using MD simulations demonstrate the capability of this technique to provide detailed information on binding modes and conformational changes au.dkmdpi.comosti.govnih.gov. While direct MD studies on this compound were not retrieved, this method would be valuable for understanding its behavior in a reaction environment.

Emerging Trends and Future Research Directions

Development of Novel Tri-Sil BT-Based Reagents with Enhanced Properties

The provided search results describe this compound as a specific formulation containing BSA and TMCS, noting its selectivity for certain hydroxyl groups compared to other silylating agents like Tri-Sil TBT, which can silylate a broader range of sites thegoodscentscompany.comfishersci.canih.gov. However, the available information does not detail ongoing or future research efforts aimed at developing novel reagents based on the this compound formulation with enhanced properties such as improved reactivity, increased selectivity for different functional groups, or reduced reaction times. The focus in the provided context is on the application of the existing this compound reagent in analytical methods.

Sustainable and Green Chemistry Approaches to this compound Synthesis and Use

The provided search results outline the composition of this compound and its application in derivatization procedures nih.gov. However, there is no information presented within these sources that discusses sustainable or green chemistry approaches related to either the synthesis of the components of this compound (BSA and TMCS) or the optimization of its use in analytical procedures to minimize environmental impact. Discussions regarding atom economy, the use of renewable resources, or waste reduction strategies in the context of this compound are not present in the provided literature.

Advanced Analytical Applications Beyond Current Scope

The historical analytical applications of this compound highlighted in the search results primarily involve the silylation of compounds like steroids and mycotoxins for subsequent analysis by GC/MS thegoodscentscompany.comfishersci.canih.govmycocentral.euuni.lunih.govuni.lu. These applications focus on enabling the gas-phase analysis of relatively non-volatile or polar compounds. The provided information does not describe advanced analytical applications of this compound that extend significantly beyond this established scope, such as its use in hyphenated techniques other than GC-MS, novel detection methods, or in the analysis of entirely different classes of molecules requiring unique derivatization strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.